Malvidin 3-Glucoside
Description
Malvidin 3-Glucoside, also known as this compound, is a useful research compound. Its molecular formula is C23H25ClO12 and its molecular weight is 528.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Malvidin 3-glucoside (Mv3G) is a significant anthocyanin found predominantly in red wine, grapes, and various berries. It has garnered considerable interest due to its potential health benefits, particularly in the context of cardiovascular protection, anti-inflammatory effects, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of Mv3G, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a glycosylated form of malvidin, characterized by the presence of a glucose molecule attached to the 3-position of the phenolic ring. Its chemical formula is CHO, and it exhibits strong antioxidant properties due to its ability to scavenge free radicals.
Bioavailability and Metabolism
The bioavailability of Mv3G is relatively low when ingested. A study involving healthy male subjects demonstrated that after consuming red wine, dealcoholized red wine, or red grape juice, Mv3G was detected in plasma and urine but at low concentrations. The area under the plasma concentration curve was significantly higher for red grape juice compared to red wine and dealcoholized wine, suggesting that Mv3G is differentially metabolized based on the source consumed .
Antioxidant Activity
Mv3G exhibits potent antioxidant activity. Research indicates that it can protect endothelial cells from oxidative stress induced by peroxynitrite. This protective effect is mediated through the inhibition of mitochondrial apoptotic pathways and reduction of reactive oxygen species (ROS) formation. Specifically, preincubation with Mv3G at 25 μM significantly decreased mitochondrial membrane depolarization and reduced caspase-3 and -9 activation, leading to increased cell viability .
Anti-inflammatory Effects
The anti-inflammatory properties of Mv3G have been explored in various studies. It has been shown to inhibit the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In vitro studies demonstrated that Mv3G selectively inhibits COX-2 more effectively than COX-1, which suggests its potential utility in treating inflammatory conditions .
Table 1: Inhibitory Concentrations of Malvidin Forms on COX Enzymes
Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
---|---|---|
Malvidin | 12.45 ± 0.70 | 2.76 ± 0.16 |
This compound | 74.78 ± 0.06 | 39.92 ± 3.02 |
Malvidin 3,5-diglucoside | 90.36 ± 1.92 | 66.45 ± 1.93 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Mv3G against various bacterial strains, particularly Staphylococcus species. While it showed limited antibacterial activity in terms of growth inhibition after 24 hours, it demonstrated significant antibiofilm activity, reducing biofilm formation by up to 2.5 log cycles and metabolic inhibition rates up to 81% .
Case Study: Antibiofilm Activity
In a controlled experiment, Mv3G was tested against multiple strains of Staphylococcus aureus (including MRSA). The results indicated that while Mv3G alone did not significantly inhibit bacterial growth at certain concentrations, its combination with neochlorogenic acid enhanced its inhibitory effects on biofilm formation .
Cardiovascular Protection
The cardioprotective effects of Mv3G are attributed to its ability to modulate vascular signaling pathways and enhance endothelial function. Studies suggest that Mv3G can inhibit NF-κB activation, leading to reduced inflammation and oxidative stress within vascular tissues . This modulation is crucial as endothelial dysfunction is a precursor to atherosclerosis.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIKCZBMBPOGFT-DIONPBRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028795 | |
Record name | 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-78-6, 1329-33-5 | |
Record name | Malvidin 3-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7228-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malvidin beta-D-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malvidin-3-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MALVIDIN 3-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34F52D7NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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